Talampanel, (S)-
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Overview
Description
Talampanel, (S)- is a compound that has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. It acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor in the central nervous system .
Preparation Methods
The synthesis of Talampanel involves several steps, starting from sassafras oil as a renewable starting material. The synthetic route includes the use of microwave energy to enhance reaction efficiency. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
Talampanel undergoes various chemical reactions, including:
Oxidation: Talampanel can be oxidized under specific conditions, although detailed reagents and conditions are not commonly disclosed.
Reduction: Reduction reactions involving Talampanel are less documented.
Substitution: Substitution reactions can occur, particularly involving the aromatic ring structures within the compound.
Common reagents and conditions for these reactions are typically proprietary and specific to the industrial processes used in its synthesis .
Scientific Research Applications
Talampanel has been extensively studied for its potential in various scientific research applications:
Chemistry: Used as a tool to study the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its role in neurological processes.
Biology: Investigated for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Explored as a treatment for epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. .
Industry: Utilized in research settings to develop new therapeutic agents targeting neurological disorders.
Mechanism of Action
Talampanel exerts its effects by acting as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is involved in excitatory neurotransmission in the central nervous system. By inhibiting this receptor, Talampanel reduces excitatory neurotransmission, which can help in conditions characterized by excessive neuronal activity, such as epilepsy .
Comparison with Similar Compounds
Talampanel is unique in its specific targeting of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
GYKI 52466: Another non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, used in research for its anticonvulsant properties.
Talampanel’s uniqueness lies in its specific binding and inhibitory action on the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool in neurological research and potential therapeutic applications.
Properties
CAS No. |
161832-67-3 |
---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[(8S)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1 |
InChI Key |
JACAAXNEHGBPOQ-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Origin of Product |
United States |
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